molecular formula C9H15N5S B13115777 N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine

N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine

Cat. No.: B13115777
M. Wt: 225.32 g/mol
InChI Key: TYVLZOHSFOZPBE-UHFFFAOYSA-N
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Description

N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine is a chemical compound known for its unique structure and properties. It is a derivative of adenine, a vital component of nucleic acids.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the methylthio position .

Scientific Research Applications

N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine involves its interaction with molecular targets such as nucleic acids or enzymes. The compound can mimic or interfere with the natural functions of adenine, affecting processes like DNA replication, transcription, or enzyme activity. Specific pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Adenine: The parent compound, essential for nucleic acids.

    N-Methyladenine: A methylated derivative of adenine.

    2-Methylthioadenine: Another derivative with a methylthio group.

Uniqueness

N,3,7-Trimethyl-2-(methylthio)-7,8-dihydro-3H-purin-6-amine is unique due to its specific combination of methyl and methylthio groups, which confer distinct chemical and biological properties compared to other adenine derivatives .

Properties

Molecular Formula

C9H15N5S

Molecular Weight

225.32 g/mol

IUPAC Name

N,3,7-trimethyl-2-methylsulfanyl-8,9-dihydropurin-6-imine

InChI

InChI=1S/C9H15N5S/c1-10-7-6-8(11-5-13(6)2)14(3)9(12-7)15-4/h11H,5H2,1-4H3

InChI Key

TYVLZOHSFOZPBE-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=C(NCN2C)N(C(=N1)SC)C

Origin of Product

United States

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